N-(4-ethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
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Description
N-(4-ethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is a useful research compound. Its molecular formula is C26H22N4O2S and its molecular weight is 454.55. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antimicrobial Properties
Antitumor Agents : Compounds similar to N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide have been synthesized as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing potential as antitumor agents. These compounds, particularly N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues, have demonstrated significant tumor cell inhibition in vitro, suggesting their effectiveness against various tumor types (Gangjee et al., 2009).
Antimicrobial Activity : New derivatives of thieno[3,2-d]pyrimidine, closely related to the chemical structure , have shown potent antimicrobial activity. These compounds have been effective against bacterial strains such as E. coli, B. subtilis, and B. cereus, as well as fungal strains like A. flavus and C. albicans, indicating their potential as broad-spectrum antimicrobial agents (Kerru et al., 2019).
Applications in PET Imaging
- Positron Emission Tomography (PET) Imaging : Compounds structurally similar to N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, particularly in the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, have been used as selective ligands in PET imaging. These compounds are crucial for imaging the translocator protein (18 kDa), which is a significant marker in neurology and oncology research (Dollé et al., 2008).
Synthesis and Structural Analysis
- Structural and Synthesis Studies : Various studies have focused on the synthesis and structural analysis of related thieno[3,2-d]pyrimidine derivatives. These studies are important for understanding the chemical properties and potential applications of such compounds in different scientific fields, including drug development and material science (Hachiyama et al., 1983).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-3-17-9-11-19(12-10-17)29-21(31)14-30-15-27-23-22-20(18-7-5-4-6-8-18)13-16(2)28-25(22)33-24(23)26(30)32/h4-13,15H,3,14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWCNOMEQKRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=NC(=CC(=C34)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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